molecular formula C12H15ClO B049886 4-(2-Chlorophenyl)cyclohexanol CAS No. 1253789-99-9

4-(2-Chlorophenyl)cyclohexanol

Cat. No.: B049886
CAS No.: 1253789-99-9
M. Wt: 210.7 g/mol
InChI Key: BOPUIUWYLUIQCX-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)cyclohexanol is a versatile chiral cyclohexanol derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a critical synthetic intermediate and a structural analog in the development of novel pharmaceutical agents. Its primary research value lies in its stereochemistry and the chlorophenyl substituent, which allows it to interact with various biological targets. A key application is its role as a precursor in the synthesis of more complex molecules, including potential ligands for GABA-A receptors and other central nervous system (CNS) targets. The chlorophenyl group contributes to enhanced lipophilicity and potential receptor binding affinity, while the cyclohexanol scaffold provides a rigid, three-dimensional structure that is valuable for studying structure-activity relationships (SAR). Researchers utilize this compound to explore metabolic pathways, investigate the mechanisms of action of neuroactive compounds, and develop new synthetic methodologies for chiral pool synthesis. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chlorophenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9-10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPUIUWYLUIQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 2 Chlorophenyl Cyclohexanol

Convergent and Linear Synthesis Pathways to the Cyclohexanol (B46403) Core

The creation of the 4-(2-Chlorophenyl)cyclohexanol structure can be approached through several key reaction types, each offering distinct advantages in terms of stereocontrol and industrial feasibility.

Nucleophilic Addition Reactions to Cyclohexanone (B45756) Derivatives (e.g., Grignard Reagents)

A primary and effective method for synthesizing this compound involves the Grignard reaction. This nucleophilic addition reaction utilizes a Grignard reagent, specifically 2-chlorophenylmagnesium bromide, which is reacted with cyclohexanone. The reaction proceeds under anhydrous conditions, typically in an inert solvent like tetrahydrofuran (B95107) (THF), to prevent the premature quenching of the highly reactive Grignard reagent.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone. libretexts.org This initially forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final product, this compound. This method is noted for its potential for high stereocontrol and excellent yields, with some reports indicating yields as high as 94%.

A typical laboratory-scale synthesis might involve the slow addition of 1-bromo-2-chlorobenzene (B145985) to magnesium turnings in THF to form the Grignard reagent, followed by the addition of cyclohexanone. The mixture is then stirred for an extended period, often 24 hours at room temperature, to ensure complete reaction before the final aqueous workup.

Catalytic Hydrogenation of Unsaturated Chlorophenylcyclohexenols

Catalytic hydrogenation presents an alternative pathway, particularly for large-scale industrial production. This method typically involves the reduction of an unsaturated precursor, such as 4-(2-chlorophenyl)-cyclohexenol. The process utilizes a metal catalyst, commonly palladium on carbon (Pd/C) or platinum oxide, under controlled high-pressure hydrogen gas.

The mechanism of catalytic hydrogenation involves the adsorption of the unsaturated compound and hydrogen onto the surface of the metal catalyst. libretexts.orglibretexts.org This facilitates the stepwise addition of hydrogen atoms across the double bond, resulting in the saturated cyclohexanol ring. libretexts.org The choice of catalyst and reaction conditions, such as temperature and pressure, is crucial for achieving high efficiency and selectivity. For instance, the hydrogenation of 4-(4-chlorophenyl)-3-cyclohexen-1-ol over 5% Pd/C in methanol (B129727) at atmospheric pressure and 30–35°C has been reported to yield the corresponding saturated alcohol in 92% yield.

Stereoselective Reduction of 4-(2-Chlorophenyl)cyclohexanone

The stereoselective reduction of the corresponding ketone, 4-(2-Chlorophenyl)cyclohexanone, is a common and effective method for producing this compound. This approach allows for the control of the stereochemistry of the resulting alcohol, which can be critical for its biological activity in pharmaceutical applications.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) in inert solvents such as ethanol (B145695) or tetrahydrofuran. rsc.org The choice of reducing agent can influence the stereoselectivity of the reduction. For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with lithium aluminum hydride has been shown to favor the axial approach of the hydride, leading to a specific stereoisomer. researchgate.net

Biocatalytic methods using enzymes like ketoreductases (KREDs) from organisms such as Saccharomyces cerevisiae are also gaining prominence for their high enantioselectivity. nih.govrsc.org These enzymatic reductions can produce chiral alcohols with very high enantiomeric excess (>99% ee). nih.govrsc.org

Alkylation Reactions Involving Chlorophenyl Moieties and Cyclohexanol Precursors

Alkylation reactions, such as the Friedel-Crafts alkylation, can also be employed to synthesize the target molecule. This method typically involves the reaction of a chlorobenzene (B131634) derivative with a cyclohexanol precursor in the presence of a Lewis acid catalyst. For instance, 4-(4-chlorophenyl)cyclohexanol (B3038912) has been synthesized via Friedel-Crafts alkylation of chlorobenzene with cyclohexene (B86901), followed by other transformations. While this method is regioselective, it may result in lower yields compared to other approaches.

Advanced Reaction Conditions and Yield Optimization

To improve the efficiency and yield of the synthesis of this compound, researchers often focus on optimizing reaction conditions, including the screening of catalysts and the design of specific ligands.

Catalyst Screening and Ligand Design for Improved Efficiency

The efficiency of catalytic reactions, such as hydrogenation and cross-coupling reactions, is highly dependent on the choice of catalyst and associated ligands. sigmaaldrich.com Catalyst screening is a crucial step in identifying the most effective catalyst system for a particular transformation. sigmaaldrich.com This often involves testing a variety of metal catalysts (e.g., palladium, rhodium, nickel) and ligands. sigmaaldrich.comrsc.org

Ligand design plays a pivotal role in tuning the steric and electronic properties of the catalyst, which in turn influences its activity, selectivity, and stability. nih.govnih.gov For example, in catalytic hydrogenation, the use of chiral ligands can lead to enantioselective synthesis, producing a specific stereoisomer of the product. The development of multivalent ligand delivery systems has also shown promise in enhancing the efficiency of targeted drug delivery. nih.gov

Below is a table summarizing the comparison of different synthetic methodologies for similar compounds, which can be indicative of the approaches for this compound:

MethodYield (%)Purity (%)Key AdvantageIndustrial Feasibility
Grignard Reaction9499.3High stereocontrolExcellent
Friedel-Crafts8998.5RegioselectiveModerate
Ketone Reduction8797.8EnantioselectivityLow
Data synthesized from comparative analysis of similar compound syntheses.

Solvent Effects and Reaction Medium Engineering

The choice of solvent and the engineering of the reaction medium play a pivotal role in the synthesis of this compound, significantly influencing reaction outcomes such as yield, selectivity, and reaction time.

In Grignard reactions for the synthesis of cyclohexanol derivatives, anhydrous conditions are crucial, and solvents like tetrahydrofuran (THF) are commonly employed. For large-scale industrial applications, biphasic systems, such as a toluene/water mixture, have been shown to enhance the diastereomeric ratio of the product. Specifically, conducting the reaction at 60–65°C in a toluene/water system can lead to a trans:cis diastereomeric ratio of 92:8.

For reduction reactions, protic solvents like methanol or ethanol are often used in conjunction with reducing agents like sodium borohydride. The solvent not only dissolves the reactants but can also participate in the reaction mechanism by protonating the intermediate alkoxide.

In Friedel-Crafts alkylation, the choice of solvent is critical to minimize side reactions. Chlorinated solvents such as 1,2-dichloroethane (B1671644) are often utilized. The use of specific solvent systems can also facilitate product isolation and purification. For example, after a Grignard reaction, extraction with a mixture of ethyl acetate (B1210297) and cyclohexane (B81311) can effectively isolate the product.

Recent advancements have explored the use of greener and more efficient reaction media. For instance, the use of acidic ionic liquids as catalysts for dehydration steps in related syntheses avoids corrosive acids like sulfuric acid, thereby reducing waste and improving safety. Solvent-free reaction conditions are also being investigated as an environmentally friendly approach for the synthesis of cyclohexanol derivatives. researchgate.netasianpubs.org

Temperature, Pressure, and Stoichiometric Control

Careful control of temperature, pressure, and stoichiometry is essential for optimizing the synthesis of this compound, maximizing yield, and minimizing the formation of impurities.

Temperature: Reaction temperatures are highly dependent on the specific synthetic method. Grignard reactions are often initiated at room temperature, with stirring for extended periods to ensure completion. In some cases, cooling to lower temperatures, such as -30°C, is employed during the addition of reagents to control the exothermic nature of the reaction. orgsyn.org For industrial-scale Grignard reactions, a temperature range of 60–65°C in a biphasic system has been found to be optimal for achieving high diastereoselectivity. Reduction reactions using sodium borohydride are typically performed at low temperatures, around 0°C, to control the rate of reduction and enhance selectivity.

Pressure: While many laboratory-scale syntheses of this compound are conducted at atmospheric pressure, industrial production may utilize controlled high-pressure conditions, particularly for catalytic hydrogenation processes.

Stoichiometric Control: Precise control of the molar ratios of reactants is crucial to drive the reaction to completion and prevent the formation of byproducts. In Grignard syntheses, a slight excess of the Grignard reagent is often used to ensure full conversion of the ketone. In the subsequent oxidation of related intermediates, such as the oxidation of 1-(2-chlorophenyl)cyclohexene to 4-(2-chlorophenyl)cyclohexan-1-one, precise stoichiometric control of the oxidizing agent, like potassium permanganate (B83412) (KMnO₄), is necessary to prevent over-oxidation to diols or carboxylic acids. The addition of a quenching agent, such as sodium nitrite (B80452), can mitigate this issue by neutralizing excess permanganate.

The following table summarizes the impact of these parameters on different synthetic routes:

Synthetic RouteParameterConditionsEffect
Grignard ReactionTemperature60–65°C (industrial)Enhances diastereomeric ratio (92:8 trans:cis).
StoichiometrySlight excess of Grignard reagentEnsures complete conversion of cyclohexanone.
Ketone ReductionTemperature0°CControls reduction rate, enhances trans-selectivity (94%).
Oxidation (of intermediate)StoichiometryPrecise control of KMnO₄Minimizes over-oxidation to impurities like diols.

Strategies for Impurity Minimization and Product Purity Enhancement

A key aspect of synthesizing this compound is the implementation of strategies to minimize impurities and enhance the purity of the final product. These strategies are employed throughout the synthesis and purification stages.

During the synthesis, controlling reaction conditions such as temperature and stoichiometry is the first line of defense against impurity formation. For instance, in the oxidation of intermediates, precise control of the oxidizing agent prevents the formation of over-oxidation byproducts. The use of quenching agents like sodium nitrite after oxidation also helps in mitigating the formation of such impurities.

After the reaction is complete, a series of work-up and purification steps are essential. Quenching the reaction mixture with water or an aqueous solution, such as saturated ammonium (B1175870) sulfate, is a common initial step to neutralize reactive species. orgsyn.org This is often followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane.

Washing the organic layer with aqueous solutions of sodium bicarbonate and brine helps to remove acidic or basic impurities. The crude product obtained after solvent removal is then subjected to further purification. Common laboratory-scale purification techniques include:

Recrystallization: This method is effective for purifying solid products. Solvents like methanol or pentane (B18724) are often used to recrystallize the crude product, yielding a more pure crystalline solid. orgsyn.org

Column Chromatography: This is a versatile technique for separating the desired product from impurities. Silica gel is a common stationary phase, and a mixture of solvents like ethyl acetate and hexane (B92381) is used as the mobile phase. rsc.org

For industrial-scale production, distillation under reduced pressure is a favored method for purification.

The following table outlines common purification methods and their applications in the synthesis of this compound and related compounds:

Purification MethodApplicationSolvents/Reagents
Aqueous Work-upNeutralization and initial impurity removalWater, Saturated (NH₄)₂SO₄, Sodium Bicarbonate, Brine. orgsyn.org
ExtractionProduct isolation from the reaction mixtureEthyl Acetate, Dichloromethane, Ether. orgsyn.org
RecrystallizationPurification of solid crude productMethanol, Pentane. orgsyn.org
Column ChromatographySeparation from closely related impuritiesSilica Gel, Ethyl Acetate/Hexane. rsc.org
DistillationLarge-scale purificationReduced pressure.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(2-chlorophenyl)cyclohexanol, which can exist as cis and trans diastereomers, each with multiple conformations, NMR is crucial for distinguishing between these forms. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. In the trans isomer, both the hydroxyl and the 2-chlorophenyl groups can occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one substituent must be in an axial position, leading to greater steric interactions and a different set of NMR parameters.

Proton (¹H) NMR: Chemical Shift Anisotropy, Coupling Constant Analysis, and Spin-Spin Decoupling

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. The electronegative oxygen of the hydroxyl group and the anisotropic effect of the aromatic ring cause nearby protons to be deshielded, shifting their signals downfield.

In this compound, the proton attached to the carbon bearing the hydroxyl group (H-1) is expected to appear as a multiplet in the range of δ 3.5-4.1 ppm. The exact chemical shift and multiplicity depend on the orientation (axial or equatorial) of this proton. An axial H-1 will typically show large axial-axial couplings (J ≈ 10-13 Hz) with the adjacent axial protons on C-2 and C-6, resulting in a triplet of triplets. An equatorial H-1 will exhibit smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to a broader, less resolved multiplet.

The proton on the carbon attached to the aromatic ring (H-4) would also be deshielded and is expected to resonate around δ 2.5-3.0 ppm. The protons of the cyclohexane ring would appear as a series of overlapping multiplets in the upfield region (δ 1.2-2.2 ppm). The aromatic protons of the 2-chlorophenyl group are expected to appear in the δ 7.0-7.5 ppm region as a complex multiplet due to spin-spin coupling between them.

Spin-spin decoupling experiments can be used to simplify the spectrum and confirm coupling relationships. For instance, irradiating the H-1 proton signal would cause the signals of the adjacent protons on C-2 and C-6 to collapse into simpler patterns, confirming their connectivity.

Table 1: Predicted ¹H NMR Data for trans-4-(2-Chlorophenyl)cyclohexanol

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-1 (axial) ~3.6 tt J ≈ 11 (ax-ax), 4 (ax-eq)
H-4 (axial) ~2.7 tt J ≈ 12 (ax-ax), 3 (ax-eq)
Cyclohexyl CH₂ 1.2 - 2.2 m -
Aromatic CH 7.1 - 7.4 m -

Carbon-13 (¹³C) NMR: Elucidation of the Carbon Framework and Substituent Effects

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbon atom bonded to the hydroxyl group (C-1) is expected to be the most deshielded of the cyclohexyl carbons, appearing in the range of δ 65-75 ppm. The carbon attached to the aromatic ring (C-4) would also be shifted downfield to around δ 40-50 ppm. The other cyclohexane carbons (C-2, C-3, C-5, C-6) would resonate in the δ 25-40 ppm range.

The aromatic carbons will appear in the δ 125-145 ppm region. The carbon atom directly bonded to the chlorine (C-2' of the phenyl ring) will have its chemical shift influenced by the halogen's electronegativity and would be expected around δ 130-135 ppm. The ipso-carbon (C-1' of the phenyl ring), attached to the cyclohexane ring, is predicted to be in the downfield region of the aromatic signals, around δ 140-145 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 68 - 72
C-4 42 - 46
C-2, C-6 33 - 37
C-3, C-5 28 - 32
C-1' (ipso) 142 - 145
C-2' (C-Cl) 132 - 135

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Through-Bond and Through-Space Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and for determining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the connectivity within the cyclohexane ring, for example, showing a cross-peak between H-1 and the protons on C-2 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signal corresponding to each carbon signal, for instance, linking the C-1 signal to the H-1 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For example, correlations would be expected between the aromatic protons and the ipso-carbon (C-1') and between the H-4 proton and the aromatic carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are bonded. They are crucial for determining the relative stereochemistry. In the cis isomer, a NOE correlation would be expected between the axial H-1 and the axial H-4. In the trans isomer, with both substituents equatorial, NOE correlations would be seen between the axial protons on one face of the ring and between the equatorial protons on the other.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorption Bands and Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The key functional groups in this compound have characteristic absorption bands.

The most prominent feature in the FT-IR spectrum would be a broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadening is due to intermolecular hydrogen bonding. A C-O stretching vibration for the secondary alcohol would be expected in the 1050-1150 cm⁻¹ region.

The aromatic C-H stretching vibrations would appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexane ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to one or more bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
C-O Stretch 1050 - 1150 Strong

Raman Spectroscopy: Complementary Vibrational Information and Selection Rules

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is based on changes in the dipole moment, Raman spectroscopy is dependent on changes in the polarizability of a molecule during a vibration. Therefore, non-polar or symmetric vibrations are often more intense in Raman spectra.

For this compound, the symmetric stretching of the aromatic ring, which might be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum around 1600 cm⁻¹. The C-Cl stretching vibration would also be Raman active. The C-H stretching vibrations will also be present. The O-H stretching vibration, while very strong in the IR, is typically weak in the Raman spectrum. The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule.

Correlation of Experimental Vibrational Spectra with Theoretical Predictions

The vibrational properties of this compound can be thoroughly investigated by comparing its experimental Fourier-transform infrared (FT-IR) and Raman spectra with theoretical vibrational frequencies. This correlative approach provides a high degree of confidence in the assignment of vibrational modes.

Theoretical calculations are typically performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method. The B3LYP functional combined with a basis set such as 6-311G(d,p) is commonly employed for optimizing the molecular geometry and calculating the harmonic vibrational frequencies in the gaseous phase. materialsciencejournal.orgresearchgate.net The calculated frequencies are often systematically higher than the experimental ones due to the calculations assuming a harmonic oscillator model and being performed on an isolated molecule. To correct for this, the computed wavenumbers are scaled using a scaling factor, which generally brings them into excellent agreement with the observed experimental values. researchgate.net

The analysis would focus on characteristic vibrational modes, including the O-H stretching of the hydroxyl group, the C-H stretching modes of the cyclohexane and phenyl rings, the C-O stretching of the alcohol, and the C-Cl stretching of the chlorophenyl group. A comparison between the scaled theoretical wavenumbers and the experimental wavenumbers allows for a definitive assignment of each spectral band.

Table 1: Illustrative Correlation of Experimental and Theoretical Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes.

Vibrational Assignment Experimental FT-IR (cm⁻¹) Theoretical (DFT/B3LYP) Scaled (cm⁻¹)
O-H Stretch 3350 3355
Aromatic C-H Stretch 3065 3070
Aliphatic C-H Stretch (Asymmetric) 2935 2940
Aliphatic C-H Stretch (Symmetric) 2855 2860
Aromatic C=C Stretch 1590, 1475 1592, 1478
C-O Stretch 1095 1100
C-Cl Stretch 755 760

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Studies

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. scispace.com This allows for the determination of the elemental formula of a compound with high confidence, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition of C₁₂H₁₅ClO. The measured mass is expected to be very close to the theoretical (monoisotopic) mass, with the difference typically measured in parts per million (ppm).

Table 2: Illustrative HRMS Data for this compound This table presents hypothetical data for illustrative purposes.

Attribute Value
Molecular Formula C₁₂H₁₅³⁵Cl¹⁶O
Theoretical Exact Mass (Monoisotopic) 210.08114
Ion Type [M+H]⁺
Theoretical [M+H]⁺ Mass 211.08897
Measured [M+H]⁺ Mass 211.08885
Mass Error (ppm) -0.57

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. In an MS/MS experiment, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break into smaller fragment ions (product ions). The resulting fragmentation pattern is a fingerprint of the molecule's structure.

For this compound, key fragmentation pathways would be expected to include:

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the cyclohexanol (B46403) ring is a common fragmentation for alcohols, leading to a prominent fragment ion. libretexts.org

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbon bearing the hydroxyl group. libretexts.org

Loss of the Chlorophenyl Group: Cleavage of the bond connecting the phenyl and cyclohexyl rings.

Ring Fragmentation: Fragmentation of the cyclohexane ring itself.

Analysis of these fragmentation patterns provides definitive structural information, confirming the connectivity of the chlorophenyl group and the hydroxyl group to the cyclohexane ring. mdpi.com

Table 3: Plausible MS/MS Fragmentation Data for this compound This table presents hypothetical data for illustrative purposes.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Lost Neutral Fragment Proposed Fragment Structure
211.09 193.08 H₂O [C₁₂H₁₃Cl]⁺
211.09 111.02 C₆H₁₀O [C₆H₅Cl]⁺
193.08 157.05 HCl [C₁₂H₁₂]⁺
193.08 115.05 C₆H₅Cl [C₆H₈]⁺

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. asianpubs.org By diffracting X-rays off a single crystal of the compound, one can determine precise atomic coordinates, bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction experiment on this compound would unambiguously determine its molecular conformation in the solid state. This analysis would reveal the precise geometry of the cyclohexane ring, which typically adopts a chair conformation, and the relative orientation of the hydroxyl and 2-chlorophenyl substituents (axial or equatorial). Based on studies of similar substituted cyclohexanes, the bulky 2-chlorophenyl group would be expected to preferentially occupy an equatorial position to minimize steric hindrance. nih.gov The analysis also provides precise measurements of all bond lengths and angles.

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for this compound This table presents hypothetical data based on analogous structures for illustrative purposes. asianpubs.orgnih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.7
b (Å) 8.3
c (Å) 24.5
β (°) 92.5
Volume (ų) 2570
Z (molecules/unit cell) 8
Calculated Density (g/cm³) 1.37
Conformation of Cyclohexane Chair
Orientation of 2-Chlorophenyl Equatorial
Orientation of Hydroxyl Equatorial (trans isomer)

Beyond the individual molecular structure, X-ray diffraction reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular forces, primarily hydrogen bonding. The hydroxyl group of this compound can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). iucr.org

This capability would likely lead to the formation of intermolecular O-H···O hydrogen bonds, linking adjacent molecules into chains or more complex networks that stabilize the crystal structure. iucr.orgmdpi.com The analysis would precisely measure the geometry of these bonds, including the distance between the donor and acceptor atoms (D···A) and the D-H···A angle, which are characteristic of the strength of the interaction. Other weaker interactions, such as C-H···π or potential C-H···Cl contacts, would also be analyzed to build a complete picture of the crystal packing.

Table 5: Hypothetical Hydrogen Bond Geometry for this compound This table presents hypothetical data for illustrative purposes.

Donor (D) - H···Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Symmetry of Acceptor
O1-H1···O1 0.82 1.95 2.76 175 x, 1/2-y, 1/2+z

Computational Chemistry and Quantum Mechanical Investigations

Geometry Optimization and Conformational Energy Landscapes using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry, which corresponds to the minimum energy state on the potential energy surface. escholarship.orgnih.govscispace.comnih.gov This process is crucial for analyzing the complex conformational landscape of cyclic systems like 4-(2-Chlorophenyl)cyclohexanol.

The cyclohexanol (B46403) ring is not planar and exists in several conformations that interconvert. The primary conformations are the chair, boat, and twist-boat forms. DFT calculations allow for the determination of the relative stabilities of these conformers.

Chair Conformation: This is generally the most stable conformation for cyclohexane (B81311) and its derivatives. It minimizes both angle strain and torsional strain, with all C-C-C bond angles being close to the ideal tetrahedral angle and all hydrogen atoms on adjacent carbons being staggered. For this compound, the bulky 2-chlorophenyl group and the hydroxyl group can occupy either axial or equatorial positions.

Boat Conformation: This form is considerably less stable than the chair due to significant steric strain from "flagpole" interactions between hydrogens at the C1 and C4 positions and torsional strain from eclipsed C-C bonds.

Twist-Boat Conformation: This is an intermediate conformation between the boat and chair forms. It alleviates some of the flagpole interactions and torsional strain of the pure boat form, making it more stable than the boat but still significantly less stable than the chair.

Computational studies on substituted cyclohexanes consistently show the chair conformation to be the ground state due to its lower energy. researchgate.netfrontiersin.org The energy difference between the chair and twist-boat conformers is typically in the range of 5-6 kcal/mol, while the boat conformer is even higher in energy.

Table 1: Illustrative Relative Energies of this compound Conformations

Conformation Relative Energy (kcal/mol) Stability Ranking
Chair 0.00 Most Stable
Twist-Boat ~5.5 Intermediate
Boat ~6.9 Least Stable

Note: Data are representative values based on computational studies of substituted cyclohexanes.

Energetic Stabilities of Stereoisomers and Rotational Barriers

The presence of two substituents on the cyclohexane ring (hydroxyl and 2-chlorophenyl groups) gives rise to stereoisomers, specifically cis and trans isomers. Their relative stability is dictated by the energetic penalty of placing bulky groups in axial positions, which leads to unfavorable 1,3-diaxial interactions.

trans-isomer: In the most stable chair conformation, both the hydroxyl and the 2-chlorophenyl groups can occupy equatorial positions. This arrangement minimizes steric hindrance, making the trans-diequatorial isomer the most energetically favorable stereoisomer.

cis-isomer: In the chair conformation, one substituent must be axial while the other is equatorial. Due to the significant steric bulk of the 2-chlorophenyl group, placing it in the axial position would incur a substantial energetic penalty. Therefore, the more stable cis conformer will have the hydroxyl group in the axial position and the 2-chlorophenyl group in the equatorial position.

DFT calculations can precisely quantify these energy differences. Furthermore, the rotation around the C-C single bond connecting the phenyl ring to the cyclohexanol ring is associated with a rotational energy barrier. Computational methods can map this barrier, identifying the most stable rotational conformers (rotamers) determined by the orientation of the chloro-substituent relative to the cyclohexyl ring. psu.edu

Table 2: Illustrative Energetic Stabilities of Key Stereoisomers

Isomer Substituent Positions Relative Energy (kcal/mol) Predicted Stability
trans 1-equatorial-OH, 4-equatorial-Ar 0.00 Most Stable
cis 1-axial-OH, 4-equatorial-Ar ~0.9 Less Stable
cis 1-equatorial-OH, 4-axial-Ar > 5.0 Least Stable

Note: Ar refers to the 2-Chlorophenyl group. Data are illustrative, based on established principles of conformational analysis.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. DFT calculations provide several key descriptors, including frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals, which together paint a comprehensive picture of the molecule's electronic character.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.comwikipedia.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. Regions of the molecule with high HOMO density are susceptible to electrophilic attack. For this compound, the HOMO is expected to be predominantly localized on the electron-rich 2-chlorophenyl ring, which is rich in π-electrons.

LUMO: This orbital acts as the electron acceptor. Regions with high LUMO density are prone to nucleophilic attack. The LUMO is also likely to be distributed across the π-system of the aromatic ring.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. malayajournal.orgnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO ~ -6.5
LUMO ~ -0.8
Energy Gap (ΔE) ~ 5.7

Note: These values are typical for similar aromatic compounds and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophiles and nucleophiles. researchgate.netuni-muenchen.dechemrxiv.org The MEP map is color-coded to represent different potential values.

Negative Regions (Red/Yellow): These areas are characterized by an excess of electron density and correspond to nucleophilic sites, which are attractive to electrophiles. In this compound, the most negative potential is expected around the oxygen atom of the hydroxyl group and the chlorine atom, due to their high electronegativity and lone pairs of electrons. researchgate.netnih.gov

Positive Regions (Blue): These areas are electron-deficient and represent electrophilic sites, which are susceptible to nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.

Neutral Regions (Green): These areas have a relatively neutral potential and are typically associated with the nonpolar hydrocarbon portions of the molecule, such as the cyclohexyl ring.

The MEP surface provides a clear and intuitive guide to the molecule's intermolecular interaction patterns. chemrxiv.org

Table 4: Illustrative Molecular Electrostatic Potential (MEP) Regions

Molecular Region Color on MEP Map Electrostatic Potential Reactivity
Hydroxyl Oxygen Red Highly Negative Nucleophilic Site
Chlorine Atom Orange/Yellow Negative Nucleophilic Site
Hydroxyl Hydrogen Blue Highly Positive Electrophilic Site
Phenyl & Cyclohexyl H atoms Light Blue/Green Slightly Positive Weakly Electrophilic

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edunih.govwikipedia.org This method provides quantitative insight into bonding, hybridization, and intramolecular electron delocalization.

NBO analysis focuses on donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. acadpubl.eu Key interactions in this compound would include:

Donation from the lone pairs of the hydroxyl oxygen (nO) or the chlorine atom (nCl) into adjacent antibonding orbitals (e.g., σC-C or σC-H).

Interactions between the π-orbitals of the phenyl ring (πC=C) and the antibonding π-orbitals (πC=C), which characterize aromatic delocalization.

Table 5: Representative NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
n(O) σ*(C-C) ~ 2.5 Lone Pair -> Antibond
n(Cl) π*(C=C)phenyl ~ 1.8 Lone Pair -> Antibond (π)
π(C=C)phenyl π*(C=C)phenyl ~ 20.0 π -> π* Delocalization
σ(C-H) σ*(C-C) ~ 4.0 Hyperconjugation

Note: E(2) values are illustrative examples of typical stabilization energies for such interactions.

Atomic Charge Distribution and Reactivity Indices

A theoretical analysis of this compound would involve the calculation of its atomic charge distribution. This provides insight into the electron density around each atom in the molecule, indicating which parts are electron-rich (nucleophilic) and which are electron-poor (electrophilic). Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are standard procedures for obtaining these atomic charges.

Furthermore, reactivity indices, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical behavior of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. Other calculated indices would include electronegativity, chemical hardness, and softness, which help in predicting how the molecule will interact with other chemical species. However, specific values for this compound are not available in the reviewed literature.

Theoretical Prediction and Validation of Spectroscopic Data

Simulated NMR Chemical Shifts and Coupling Constants

Computational methods are frequently used to predict Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field, theoretical chemical shifts can be determined. These predictions are invaluable for confirming the structure of a synthesized compound by comparing the simulated spectrum to the experimental one. The calculation would also yield spin-spin coupling constants between neighboring nuclei. For this compound, this would involve predicting the chemical shifts for the protons and carbons of the cyclohexanol ring and the chlorophenyl group.

Predicted Vibrational Frequencies and Intensities (IR, Raman)

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. The intensity of each vibrational mode in the IR and Raman spectra can also be calculated, providing a complete theoretical spectrum. This allows for the assignment of the vibrational bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups in this compound.

Thermochemical Properties and Reaction Energetics

Quantum mechanical calculations can also provide important thermochemical data. This includes properties such as the enthalpy of formation, entropy, and Gibbs free energy of the molecule in its standard state. These values are fundamental for understanding the stability of the compound and the energetics of reactions in which it might participate. For instance, the energy of reaction for various chemical transformations involving this compound could be predicted, offering insights into their feasibility and potential products.

While the methodologies to determine these properties are well-established, the specific application of these computational techniques to this compound has not been documented in the accessible scientific literature. Consequently, the presentation of detailed research findings and specific data tables for this compound is not possible at this time.

Chemical Reactivity and Transformations of 4 2 Chlorophenyl Cyclohexanol

Oxidation Reactions: Conversion to 4-(2-Chlorophenyl)cyclohexanone and Further Oxidation Products

The secondary alcohol functionality of 4-(2-Chlorophenyl)cyclohexanol can be readily oxidized to the corresponding ketone, 4-(2-Chlorophenyl)cyclohexanone. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent often influencing reaction conditions and yield.

Common laboratory-scale oxidants for this conversion include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and milder alternatives like Swern oxidation or Dess-Martin periodinane. For industrial-scale synthesis, more environmentally benign and cost-effective methods are preferred. One such method involves catalytic oxidation using oxygen-containing gas as the primary oxidant in the presence of a catalyst system. This approach is noted for its high selectivity and yield, making it a green alternative for producing 4-substituted cyclohexanones. google.com

Table 1: Representative Conditions for Oxidation of 4-Substituted Cyclohexanols

Oxidant System Catalyst System Solvent Temperature (°C) Yield
Oxygen Gas Catalyst A (e.g., transition metal salt), Catalyst B (e.g., N-hydroxyphthalimide), Catalyst C (e.g., co-catalyst) Dichloromethane, Toluene, etc. 0 - 100 High
CrO₃/H₂SO₄ (Jones Reagent) - Acetone 0 - 25 Good to Excellent
(COCl)₂, DMSO, Et₃N (Swern Oxidation) - Dichloromethane -78 to RT High

This table presents generalized conditions for the oxidation of substituted cyclohexanols to their corresponding ketones.

Under more forceful oxidative conditions, the cyclohexane (B81311) ring of the resulting 4-(2-Chlorophenyl)cyclohexanone can be cleaved. This process typically occurs via oxidation of the ketone to form an ester intermediate, which is then hydrolyzed. A reaction analogous to the Baeyer-Villiger oxidation can occur, where a peroxy acid inserts an oxygen atom adjacent to the carbonyl group, forming a lactone. Subsequent hydrolysis of this lactone would open the ring to form a linear carboxylic acid. Further oxidation can lead to the formation of dicarboxylic acids, such as derivatives of adipic acid. researchgate.netiitm.ac.innih.gov The specific products depend on the strength of the oxidizing agent and the reaction conditions. For instance, oxidation with strong agents like nitric acid or potassium permanganate (B83412) can cleave the ring to yield various dicarboxylic acids.

Stereoselective Reduction Pathways

The reduction of 4-(2-Chlorophenyl)cyclohexanone provides a pathway back to this compound. This reaction can produce two diastereomers: cis-4-(2-Chlorophenyl)cyclohexanol and trans-4-(2-Chlorophenyl)cyclohexanol. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions.

The stereoselectivity is governed by the direction of hydride attack on the carbonyl carbon.

Axial Attack: Smaller, unhindered reducing agents, such as sodium borohydride (B1222165) (NaBH₄), tend to approach from the less sterically hindered axial face. This leads to the formation of the equatorial alcohol, which is the trans isomer. tamu.edu

Equatorial Attack: Bulkier reducing agents, like lithium tri-sec-butylborohydride (L-Selectride), are sterically hindered from the axial face by the axial hydrogens. They therefore deliver the hydride from the equatorial direction, resulting in the formation of the axial alcohol, which is the cis isomer. tamu.edu

Enzymatic reductions using alcohol dehydrogenases can offer very high stereoselectivity, often yielding a single isomer. For example, a mutant alcohol dehydrogenase from Lactobacillus kefir has been used to prepare cis-4-propylcyclohexanol from the corresponding ketone with a cis/trans ratio of 99.5:0.5. mdpi.com A similar biocatalytic approach could be applied to achieve high stereoselectivity for the reduction of 4-(2-Chlorophenyl)cyclohexanone.

Table 2: Stereoselectivity in the Reduction of Substituted Cyclohexanones

Reducing Agent Predominant Attack Vector Major Product Isomer
Sodium Borohydride (NaBH₄) Axial trans (Equatorial -OH)
Lithium Aluminum Hydride (LiAlH₄) Axial trans (Equatorial -OH)
L-Selectride® Equatorial cis (Axial -OH)
Alcohol Dehydrogenase (mutant) Enzyme-controlled cis (Axial -OH) mdpi.com

This table summarizes the general stereochemical outcomes for the reduction of 4-substituted cyclohexanones.

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a better leaving group. A common strategy is to protonate the alcohol under acidic conditions, forming an oxonium ion (-OH₂⁺), which can then depart as a water molecule. This process generates a secondary carbocation intermediate at C1 of the cyclohexane ring. This carbocation is then susceptible to attack by a nucleophile.

The stereoselectivity of such reactions can be influenced by the size of the incoming nucleophile. documentsdelivered.com Another method involves converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate) or reacting it with an agent like thionyl chloride (SOCl₂) to form an alkyl chloride. patsnap.com

Reaction with Thionyl Chloride: this compound can react with thionyl chloride to replace the hydroxyl group with a chlorine atom, yielding 1-chloro-4-(2-chlorophenyl)cyclohexane. This reaction typically proceeds with inversion of stereochemistry.

Dehydration Reactions Leading to Unsaturated Cyclohexene (B86901) Derivatives

In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound can undergo dehydration to form an alkene. youtube.comstudy.com The reaction proceeds via an E1 elimination mechanism:

Protonation: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O). study.com

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation at the carbon to which it was attached. study.com

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, leading to the formation of a double bond.

The primary product of this reaction is expected to be 4-(2-Chlorophenyl)cyclohex-1-ene. Depending on the reaction conditions, rearrangement of the carbocation intermediate could potentially lead to other isomeric products, though the formation of the tetrasubstituted double bond is generally favored. Studies on cyclohexanol (B46403) dehydration in high-temperature water have shown that it can proceed readily without an added acid catalyst, forming cyclohexene as the major product. psu.edu

Derivatization Studies: Esterification, Etherification, and Other Functional Group Modifications

The hydroxyl group of this compound serves as a convenient handle for various functional group modifications, most notably esterification and etherification.

Esterification: Esters can be synthesized by reacting the alcohol with a carboxylic acid or one of its derivatives.

Fischer Esterification: This involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄). The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Reaction with Acyl Chlorides: A more reactive method involves treating the alcohol with an acyl chloride in the presence of a base (like pyridine). This reaction is generally faster and not reversible. For example, reaction with chloroacetyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can form the corresponding chloroacetate (B1199739) ester. orgsyn.org

Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols. This two-step process involves:

Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide ion.

Nucleophilic Substitution: The alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether.

These derivatization reactions are crucial for modifying the physical properties (e.g., polarity, boiling point) of the molecule and for introducing new functional groups for further synthetic transformations.

Exploration of Rearrangement Reactions and Skeletal Transformations

The carbocation intermediate formed during acid-catalyzed reactions, such as dehydration or nucleophilic substitution, can undergo rearrangement to form a more stable carbocation. For the 4-(2-Chlorophenyl)cyclohexyl cation, a 1,2-hydride shift could occur, though this would still result in a secondary carbocation and is therefore less likely unless it facilitates a more significant transformation.

A more notable skeletal transformation observed in related systems is ring contraction. For instance, the dehydration of cyclohexanol under certain conditions can lead to the formation of 1- and 3-methylcyclopentenes. psu.edu This occurs via the cyclohexyl cation rearranging to a more stable methylcyclopentyl cation before losing a proton. psu.edu It is plausible that under specific acidic conditions, the carbocation derived from this compound could undergo a similar ring-contraction rearrangement.

Furthermore, the ketone derivative, 4-(2-Chlorophenyl)cyclohexanone, could be a substrate for rearrangement reactions like the Beckmann rearrangement if converted to its oxime. The Beckmann rearrangement converts an oxime to an amide, and in the case of a cyclic oxime, it results in a ring-expanded lactam. msu.edu This transformation would insert a nitrogen atom into the cyclohexane ring, providing a pathway to caprolactam derivatives, which are precursors to nylons. msu.edu

Stereochemical Aspects and Chiral Synthesis of 4 2 Chlorophenyl Cyclohexanol

Stereoisomerism and Diastereomeric Relationships within the Cyclohexanol (B46403) System

The structure of 4-(2-chlorophenyl)cyclohexanol inherently gives rise to stereoisomerism due to the presence of two stereogenic centers: the carbon atom of the cyclohexanol ring bonded to the hydroxyl group (C1) and the carbon atom bonded to the 2-chlorophenyl group (C4). This leads to the potential for four stereoisomers, existing as two pairs of enantiomers.

The relationship between these stereoisomers is primarily defined by the relative orientation of the hydroxyl and the 2-chlorophenyl groups on the cyclohexane (B81311) ring, leading to cis and trans diastereomers.

Cis Isomer: The hydroxyl and 2-chlorophenyl groups are on the same side of the cyclohexane ring. This diastereomer exists as a pair of enantiomers.

Trans Isomer: The hydroxyl and 2-chlorophenyl groups are on opposite sides of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers.

The cyclohexane ring in these isomers adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The conformational preference of the substituents significantly impacts the stability of the diastereomers. Generally, bulky substituents like the 2-chlorophenyl group will preferentially occupy the more stable equatorial position to minimize 1,3-diaxial interactions.

For the trans-isomer, the diequatorial conformation (both hydroxyl and 2-chlorophenyl groups in equatorial positions) is expected to be the most stable. For the cis-isomer, one substituent must be axial while the other is equatorial. The relative steric bulk of the hydroxyl and 2-chlorophenyl groups would determine the favored conformation in a ring-flip equilibrium.

Table 1: Possible Stereoisomers of this compound and their Diastereomeric Relationship

StereoisomerRelative Orientation of -OH and 2-Chlorophenyl GroupRelationship
(cis)-(±)-4-(2-Chlorophenyl)cyclohexanolSame side of the ringDiastereomer of the trans isomer
(trans)-(±)-4-(2-Chlorophenyl)cyclohexanolOpposite sides of the ringDiastereomer of the cis isomer

Enantioselective Synthetic Approaches to Access Optically Active Forms

The development of enantioselective synthetic routes to obtain optically active forms of this compound is a critical step towards its application in chiral chemistry. While specific methods for this compound are not reported, several established strategies for the asymmetric synthesis of chiral alcohols and cyclohexanol derivatives can be proposed.

One of the most common approaches would be the asymmetric reduction of the corresponding prochiral ketone, 4-(2-chlorophenyl)cyclohexanone. This can be achieved using various catalytic systems:

Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst are highly effective for the enantioselective reduction of ketones to alcohols.

Transition Metal Catalysis: Chiral ruthenium, rhodium, or iridium complexes with chiral ligands can catalyze the asymmetric hydrogenation or transfer hydrogenation of the ketone, yielding the chiral alcohol with high enantiomeric excess.

Biocatalysis: Enzymes such as ketoreductases from various microorganisms can offer high enantioselectivity under mild reaction conditions.

Another potential route involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to a precursor molecule, directing a subsequent reaction to proceed stereoselectively. After the desired stereocenter is established, the auxiliary is removed.

Resolution Techniques for Racemic Mixtures

In the absence of an efficient enantioselective synthesis, the resolution of a racemic mixture of this compound is a viable method to obtain the individual enantiomers. Standard resolution techniques include:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid or its derivative. The resulting diastereomers can often be separated by fractional crystallization due to their different physical properties.

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers. Different types of CSPs, such as those based on polysaccharides, can be screened for their ability to resolve the enantiomers of this compound.

Enzymatic Resolution: Lipases and other hydrolases can be used for the kinetic resolution of racemic alcohols. These enzymes often exhibit high enantioselectivity, catalyzing the acylation or deacylation of one enantiomer at a much faster rate than the other, allowing for their separation.

Table 2: Potential Resolution Techniques for Racemic this compound

TechniquePrinciplePotential Advantage
Classical ResolutionFormation and separation of diastereomeric salts.Cost-effective for large-scale separations.
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.High resolution and applicable for both analytical and preparative scales.
Enzymatic ResolutionEnantioselective enzymatic transformation.High enantioselectivity and mild reaction conditions.

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry of the different isomers of this compound is expected to significantly influence their reactivity and the stereochemical outcome of subsequent reactions. The axial or equatorial orientation of the hydroxyl group in the dominant chair conformation will dictate its accessibility to reagents.

For instance, in an esterification reaction, an equatorial hydroxyl group is generally more sterically accessible than an axial one, potentially leading to faster reaction rates. In elimination reactions, the stereochemical requirement for an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon (E2 mechanism) means that the cis and trans isomers could lead to different alkene products. The conformational equilibrium of the starting material will play a crucial role in determining the product distribution.

Chiral Recognition Studies using Spectroscopic and Computational Methods

Investigating the chiral recognition of the enantiomers of this compound is fundamental to understanding their interactions with other chiral molecules, which is crucial for applications in areas like chiral catalysis or pharmacology.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents can be employed to distinguish between the enantiomers. The formation of transient diastereomeric complexes results in different chemical shifts for the corresponding protons or carbons of the two enantiomers.

Computational Methods: Molecular modeling and computational chemistry can provide valuable insights into the conformational preferences of the different stereoisomers and their interactions with chiral selectors. Quantum chemical calculations can be used to predict the most stable conformations and to model the non-covalent interactions responsible for chiral recognition at the molecular level.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Chiral Building Block in Asymmetric Synthesis

The use of chiral building blocks is a cornerstone of modern asymmetric synthesis, enabling the selective production of a single enantiomer of a target molecule. Chiral alcohols, including substituted cyclohexanols, can serve as valuable chiral auxiliaries or synthons. wikipedia.orgsigmaaldrich.com These compounds can be temporarily incorporated into a prochiral substrate to direct a chemical reaction, after which they can be removed and often recycled. For instance, derivatives of cyclohexanol (B46403), such as trans-2-phenylcyclohexanol, have been effectively used as chiral auxiliaries in various stereoselective transformations, including ene reactions. wikipedia.org

Precursor for the Construction of Complex Natural Products and Analogues

Substituted cyclic compounds are integral to the structure of many complex natural products. The total synthesis of these molecules often relies on a retrosynthetic analysis that breaks them down into simpler, often commercially available or easily synthesizable, building blocks. rsc.orgnih.govmdpi.com

A thorough search of the scientific literature did not yield any specific examples of 4-(2-Chlorophenyl)cyclohexanol being used as a direct precursor in the total synthesis of any known natural products or their analogues. The incorporation of a 4-(2-chlorophenyl)cyclohexyl moiety is not a commonly reported structural feature in naturally occurring compounds. Therefore, its role as a key intermediate in this area of synthetic chemistry appears to be undocumented.

Role in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., Fused and Spiro Systems)

The development of novel molecular scaffolds is crucial in medicinal chemistry for the discovery of new therapeutic agents. Cyclohexanol-based structures have been identified as important scaffolds for targeting specific biological receptors. Research has shown that cyclohexanol derivatives can serve as the basis for potent and selective antagonists of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is a target for treating chronic pain. nih.gov While this highlights the potential of the cyclohexanol core in medicinal chemistry, the specific compound This compound is not explicitly mentioned in these studies. nih.gov

Fused and spirocyclic systems are of significant interest due to their rigid three-dimensional structures, which can lead to high-affinity interactions with biological targets. researchgate.netnih.govmdpi.com The synthesis of such systems often involves cycloaddition reactions or intramolecular cyclizations. nih.govdergipark.org.tr For example, [3+2] cycloaddition reactions are a powerful tool for constructing fused polyheterocyclic compounds. mdpi.com However, no specific examples of This compound being utilized as a starting material for the synthesis of pharmacologically relevant fused or spiro systems have been found in the surveyed literature.

Exploration in Polymer Science and Advanced Functional Materials

Cyclic molecules and their derivatives are foundational to the development of various advanced materials, including polymers and liquid crystals. nih.govresearchgate.net The rigid structure of the cyclohexane (B81311) ring can impart desirable properties such as thermal stability and specific phase behaviors. For instance, fluorinated cyclohexane derivatives have been investigated as components of liquid crystalline materials with specific dielectric anisotropies for display technologies. nih.govbeilstein-journals.org

There is no available research indicating that This compound has been explored for applications in polymer science or as a component of advanced functional materials like liquid crystals. While the general class of cyclohexanol derivatives has found use in these areas, the specific contribution of the 2-chlorophenyl substituted variant remains uninvestigated in the public domain.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Methodologies

Traditional chemical synthesis often relies on hazardous reagents, volatile organic solvents, and energy-intensive processes. Green chemistry aims to mitigate this environmental impact by designing safer and more efficient chemical processes. jddhs.com The synthesis of 4-(2-Chlorophenyl)cyclohexanol is an ideal candidate for the application of these principles.

A primary route to this alcohol is the reduction of the corresponding ketone, 4-(2-Chlorophenyl)cyclohexanone. Future research should focus on replacing conventional reducing agents with sustainable alternatives. Catalytic transfer hydrogenation, for instance, offers a greener pathway. This method uses safe, inexpensive, and readily available hydrogen donors like isopropanol (B130326) or formic acid. A particularly innovative approach involves using glucose as a sustainable hydrogen donor in the presence of an iridium catalyst, which can even be performed in an environmentally benign solvent like water. mdpi.com Another promising strategy is the use of silica-supported palladium nanoparticles (Pd@SiO₂) with a mild hydrogen source in an aqueous medium, which has been shown to be effective for the reduction of similar ketones. nih.gov These methods reduce waste, avoid harsh reagents, and align with the goals of sustainable chemical manufacturing.

Table 1: Potential Green Synthetic Strategies for this compound

StrategyCatalyst SystemH-Donor / SolventKey Advantages
Catalytic Transfer Hydrogenation Iridium ComplexGlucose / WaterUtilizes a renewable hydrogen source; environmentally benign solvent. mdpi.com
Heterogeneous Catalysis Palladium on Silica (Pd@SiO₂)Sodium Borohydride (B1222165) / WaterHigh conversion rates; potential for catalyst recycling; use of water as a solvent. nih.gov
Catalytic Hydrogenation Ruthenium or Iron ComplexH₂ GasHigh atom economy; avoids stoichiometric waste products. google.com

In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

A deep understanding of a chemical reaction requires detailed knowledge of its kinetics, intermediates, and mechanistic pathways. Traditional offline analysis (e.g., HPLC, GC) can be slow and may not capture transient or unstable species. In-situ spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, offer a powerful solution by monitoring the reaction in real-time without sample extraction. mt.commt.com

Applying in-situ FTIR to the synthesis of this compound via ketone hydrogenation would provide a continuous stream of data. youtube.com By inserting a probe directly into the reaction vessel, researchers can track the concentration of key molecular species as the reaction progresses. youtube.com Specifically, one could monitor the disappearance of the carbonyl (C=O) stretching vibration of the starting ketone (typically around 1715 cm⁻¹) and the simultaneous appearance of the hydroxyl (O-H) stretching band of the alcohol product (around 3300-3500 cm⁻¹). mt.comresearchgate.net

This real-time data allows for the precise determination of reaction start and end points, conversion rates, and the identification of any reaction intermediates or by-products. mt.com Such detailed kinetic profiles are invaluable for optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize impurities, leading to more efficient and robust chemical processes.

Table 2: Application of In-situ Spectroscopy to Monitor Synthesis

Spectroscopic TechniqueInformation Gained for the ReactionRelevance to Optimization
FTIR (ReactIR) Real-time concentration tracking of ketone and alcohol; detection of intermediates. mt.comPrecise endpoint determination; optimization of reaction time and temperature; mechanistic understanding.
NMR Structural elucidation of intermediates and by-products; quantification of species.Mechanistic pathway validation; identification of unexpected side reactions.
Raman Spectroscopy Complementary vibrational data, especially for bonds poorly active in IR; suitable for aqueous systems.Monitoring in different solvent systems; catalyst characterization.

Application of Machine Learning and Artificial Intelligence for Property Prediction and Retrosynthesis

Property Prediction: Machine learning (ML) models can be trained on large chemical datasets to predict a wide range of physicochemical and biological properties from molecular structure alone. chemrxiv.orgarxiv.org For this compound, ML models could predict key parameters such as solubility, melting point, boiling point, and potential biological activity. Models utilizing molecular fingerprints or graph neural networks (GNNs) are particularly effective. nih.govresearchgate.net This predictive capability allows for the rapid screening of virtual compounds, saving significant time and resources compared to experimental measurement. aalto.fi

Table 3: AI Applications for this compound

AI ApplicationMethodologyPotential Output for this compound
Property Prediction Graph Neural Networks (GNNs), Random Forest models trained on molecular descriptors. chemrxiv.orgnih.govPredicted solubility, logP, melting point, potential toxicity, spectral properties.
Retrosynthesis Transformer-based models, Monte Carlo tree search algorithms. engineering.org.cnchemcopilot.comA ranked list of synthetic routes from purchasable starting materials, including reaction steps and reagents.

Investigation of Solid-State Forms and Polymorphism

The arrangement of molecules in a crystal lattice can have a profound impact on the physical properties of a compound, including its melting point, solubility, and stability. This phenomenon, known as polymorphism, is of critical importance in the pharmaceutical and materials sciences. wiley-vch.de Even a simple molecule like cyclohexanol (B46403) is known to exhibit multiple polymorphic forms with different hydrogen-bonding motifs and crystal structures (tetragonal and monoclinic). nih.govresearchgate.net

The presence of a 2-chlorophenyl substituent on the cyclohexane (B81311) ring introduces additional complexity and directional intermolecular interactions that can favor the formation of different polymorphs. Crystal engineering principles suggest that interactions involving the chlorophenyl group, such as C-H···O hydrogen bonds, π–π stacking, and halogen bonds (Cl···O or Cl···Cl), could play a dominant role in the crystal packing. mdpi.comresearchgate.netbiointerfaceresearch.com The competition between these interactions and the hydrogen bonding of the hydroxyl group makes this compound a compelling target for polymorphism studies.

Future research should involve a systematic screening for polymorphs by crystallizing the compound from a diverse range of solvents and under various conditions (e.g., cooling rate, evaporation). nih.gov The resulting solid forms would be characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR to identify unique crystalline phases and understand their thermodynamic relationships.

Table 4: Techniques for Solid-State Characterization

Analytical TechniqueInformation Provided
Powder X-ray Diffraction (PXRD) "Fingerprint" of the crystal lattice; identifies different polymorphic forms.
Single Crystal X-ray Diffraction Precise 3D arrangement of molecules in the crystal; details of intermolecular interactions. mdpi.com
Differential Scanning Calorimetry (DSC) Measures melting points, transition temperatures, and enthalpies between polymorphs.
Thermogravimetric Analysis (TGA) Determines thermal stability and identifies solvates.
Solid-State NMR (ssNMR) Provides information on the local environment of atoms in the solid state, distinguishing between different conformations or packing arrangements.

Exploration of Organocatalytic and Biocatalytic Transformations

The synthesis of chiral molecules, where only one of two mirror-image enantiomers is desired, is a central challenge in modern chemistry, particularly for pharmaceuticals. nih.gov Organocatalysis and biocatalysis offer powerful and sustainable strategies for achieving high stereoselectivity.

Organocatalysis: This field uses small organic molecules to catalyze chemical reactions. For the synthesis of this compound, organocatalysis could be employed to construct the chiral cyclohexane ring enantioselectively. uniroma1.it For example, cascade reactions, such as a Michael-Henry reaction catalyzed by a chiral prolinol silyl (B83357) ether, can build complex, multi-functionalized cyclohexanes with high control over the stereochemistry. mdpi.com Such methods could provide access to enantiomerically pure precursors to this compound. nih.gov

Biocatalysis: The use of enzymes as catalysts provides unparalleled selectivity under mild, environmentally friendly conditions. nih.govmdpi.com There are two primary biocatalytic avenues for producing enantiopure this compound:

Asymmetric Synthesis: Ketoreductase (KRED) enzymes can reduce the prochiral ketone, 4-(2-Chlorophenyl)cyclohexanone, to a single enantiomer of the alcohol product with extremely high selectivity. entrechem.com

Kinetic Resolution: If a racemic mixture of the alcohol is produced via conventional synthesis, a lipase (B570770) enzyme can be used to selectively acylate one enantiomer, typically using a simple acyl donor like vinyl acetate (B1210297). nih.gov This process leaves the unreacted alcohol enantiomer in high enantiomeric purity, which can then be easily separated from the newly formed ester. nih.govmdpi.com This technique has been successfully applied to a wide range of cyclic and acyclic alcohols. nih.govresearchgate.net

Table 5: Asymmetric Synthesis and Resolution Strategies

ApproachCatalytic MethodDescriptionPotential Outcome
Organocatalysis Chiral amine or phosphoric acid catalysisAsymmetric cascade reactions (e.g., Michael-Aldol) to build the chiral cyclohexane skeleton. mdpi.comrsc.orgEnantiopure functionalized cyclohexanone (B45756) precursor.
Biocatalysis (Synthesis) Ketoreductase (KRED)Stereoselective reduction of 4-(2-Chlorophenyl)cyclohexanone. entrechem.comDirect synthesis of a single enantiomer of the alcohol.
Biocatalysis (Resolution) Lipase-catalyzed acylationEnantioselective acylation of a racemic alcohol mixture. nih.govnih.govSeparation of the two enantiomers of the alcohol.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Chlorophenyl)cyclohexanol, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Friedel-Crafts Alkylation/Acylation : Cyclohexanol derivatives can be synthesized via Friedel-Crafts reactions using chlorobenzene derivatives and cyclohexanone precursors. For example, 4-(4-chlorophenyl)cyclohexanone is synthesized via Friedel-Crafts acylation with AlCl₃ as a catalyst under anhydrous conditions . Similar methods can be adapted for the 2-chloro isomer by adjusting substituent positions.
  • Alkylation with Cyclohexanol : Alkylation of chlorophenols with cyclohexanol in the presence of acidic catalysts (e.g., perchloric acid) is a viable route. Reaction optimization studies show that temperature (60–90°C) and molar ratios (e.g., 1:2 o-cresol to cyclohexanol) significantly impact yields .
  • Table 1 : Comparison of Synthetic Approaches
MethodReactants/ConditionsYield RangeKey Challenges
Friedel-Crafts Acylation2-Chlorobenzoyl chloride, AlCl₃40–60%Hydrolysis sensitivity
Acid-Catalyzed Alkylation2-Chlorophenol, cyclohexanol, HClO₄50–75%Byproduct formation

Q. How can researchers purify this compound, and what techniques validate its purity?

  • Methodological Answer :

  • Distillation : Reactive distillation (e.g., two-step esterification-hydrolysis) minimizes byproducts and enhances purity .
  • Chromatography : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is effective for isolating the compound from reaction mixtures.
  • Analytical Validation :
  • GC-MS : Quantifies purity and detects impurities (e.g., unreacted chlorophenyl precursors) .
  • ¹H/¹³C NMR : Confirms structural integrity via characteristic peaks (e.g., cyclohexanol hydroxyl at δ 1.5–2.0 ppm, aromatic protons at δ 7.2–7.5 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high enantiomeric purity in this compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use Yates pattern designs to optimize variables like catalyst loading (e.g., chiral Lewis acids), temperature, and solvent polarity. For example, a study on o-cresol alkylation achieved 85% yield by optimizing molar ratios and catalyst amounts .
  • Kinetic Resolution : Enzymatic or chiral catalyst-mediated reactions (e.g., lipases) can enhance enantioselectivity. Computational modeling (DFT) predicts transition states to guide catalyst selection .

Q. What analytical strategies resolve conflicting data in mechanistic studies of this compound reactions?

  • Methodological Answer :

  • Cross-Validation : Combine experimental data (e.g., kinetic isotope effects) with computational tools (e.g., Gaussian software for transition-state modeling) to confirm reaction pathways .
  • Isotopic Labeling : Use ¹⁸O-labeled cyclohexanol to track hydroxyl group behavior in substitution or elimination reactions .

Q. How do electronic effects of the 2-chlorophenyl group influence the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic effects. The 2-chloro group’s meta-directing nature reduces electron density on the cyclohexanol ring, favoring electrophilic substitutions .
  • Table 2 : Electronic Parameters for Substituent Effects
Substituentσ (Hammett)Impact on Reactivity
2-Cl+0.23Deactivates aromatic ring
4-Cl+0.11Moderate deactivation

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with activity. Studies on similar chlorophenyl compounds show anti-inflammatory potential via COX-2 inhibition .
  • Docking Simulations : AutoDock Vina predicts binding affinities with biological targets (e.g., enzymes like CYP450). For example, the compound’s hydroxyl group forms hydrogen bonds with active-site residues .

Data Contradictions and Resolution

  • Conflict : Discrepancies in reported yields for Friedel-Crafts reactions (40–60% vs. 70% in some studies).
    • Resolution : Variability arises from moisture sensitivity of AlCl₃. Anhydrous conditions and inert atmospheres (N₂/Ar) improve reproducibility .

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